Cesium tetraphenylborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Radioactive Waste Management

One major area of research involving CsBPh₄ is radioactive waste management. Cesium isotopes, particularly Cesium-137 (¹³⁷Cs), are common byproducts of nuclear fission and pose a significant environmental hazard due to their long half-life and radioactivity.

Researchers have explored CsBPh₄ as a potential precipitating agent for removing cesium from radioactive waste streams. Its advantage lies in the extremely low solubility of cesium tetraphenylborate (CsTPB) []. This low solubility allows for efficient separation of cesium from the waste solution, potentially leading to safer and more manageable storage of radioactive materials []. However, research also highlights the challenge of benzene formation as a byproduct during the precipitation process, requiring further exploration of alternative approaches [, ].

Material Science

Another research area utilizing CsBPh₄ is material science. Its unique properties, including its ability to form various crystalline structures, make it a valuable material for investigating crystal engineering. Researchers are exploring the potential of CsBPh₄ as a precursor for the synthesis of novel materials with desired properties, such as nonlinear optical materials and ionic conductors [, ].

Analytical Chemistry

CsBPh₄ also finds applications in analytical chemistry as a selective precipitating agent for various cations, including potassium (K⁺) and rubidium (Rb⁺). This selectivity allows researchers to separate these cations from complex mixtures for further analysis, making CsBPh₄ a valuable tool in various analytical techniques like gravimetric analysis and ion chromatography [].

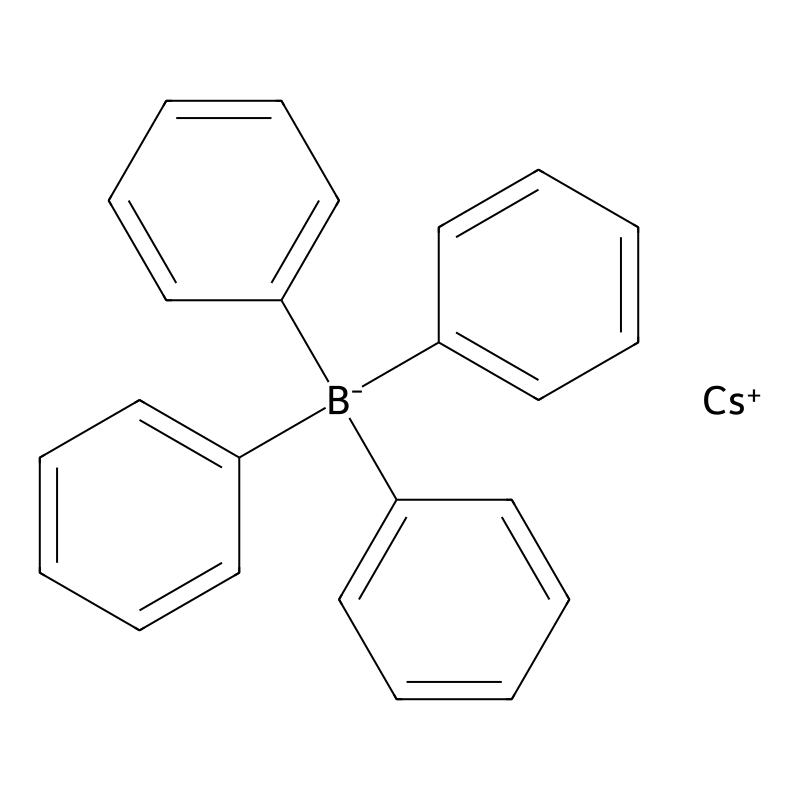

Cesium tetraphenylborate is an organoboron compound with the chemical formula . It consists of a cesium cation and a tetraphenylborate anion, which is characterized by four phenyl groups attached to a boron atom. This compound is notable for its high stability and solubility in organic solvents, making it useful in various chemical applications, particularly in the field of radiochemistry and waste management. Its structure allows for significant interactions with other chemical species, particularly in the context of ion exchange processes.

Cesium tetraphenylborate undergoes several notable reactions:

- Precipitation Reactions: It is commonly used to precipitate cesium ions from solution, particularly in the treatment of radioactive waste. When reacted with sodium ions, it forms insoluble cesium tetraphenylborate, effectively removing cesium from aqueous solutions .

- Hydrolysis: Under specific conditions, cesium tetraphenylborate can hydrolyze to produce borate ions and benzene. This reaction is significant in waste processing facilities where the removal of aromatic compounds is necessary .

- Complex Formation: The compound can also form complexes with various metal ions, which can alter its solubility and reactivity, making it useful in separation processes .

Cesium tetraphenylborate can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting cesium hydroxide or cesium carbonate with tetraphenylboric acid in a suitable solvent such as ethanol or water. The reaction typically proceeds as follows:

- Ion Exchange: Another method involves the ion exchange process where sodium tetraphenylborate reacts with cesium salts to yield cesium tetraphenylborate and sodium salts .

- Precipitation Techniques: In waste management applications, cesium tetraphenylborate can be formed by adding tetraphenylborate to solutions containing cesium ions, leading to precipitation due to its low solubility.

Cesium tetraphenylborate has several important applications:

- Radioactive Waste Management: It is primarily used for the removal and stabilization of radioactive cesium from liquid waste streams in nuclear facilities .

- Analytical Chemistry: The compound serves as a reagent in various analytical techniques, including chromatography and mass spectrometry.

- Catalysis: Due to its ability to form complexes, it can also be utilized in catalytic processes involving organic transformations.

Studies on the interactions of cesium tetraphenylborate focus on its ability to bind cesium ions effectively through cation-π interactions. This property makes it a valuable agent for sequestering cesium from contaminated environments, such as wastewater treatment systems . Additionally, research has shown that it can interact with other metal ions, facilitating their removal from solutions.

Several compounds exhibit similarities to cesium tetraphenylborate due to their structural or functional characteristics:

Uniqueness

Cesium tetraphenylborate stands out due to its ability to effectively sequester radioactive cesium ions while remaining stable under various conditions. Its high solubility in organic solvents compared to other alkali metal derivatives enhances its utility in both laboratory and industrial applications.

The interaction between cesium ions (Cs⁺) and tetraphenylborate anions (TPB⁻) in tetrahydrofuran (THF) governs the initial stages of CsTPB formation. Nuclear Magnetic Resonance (NMR) studies of analogous systems reveal that TPB⁻ forms tight ion pairs with Cs⁺ in polar aprotic solvents like THF, driven by the low dielectric constant of the medium (ε = 7.6 at 25°C) [1] [3]. Density Functional Theory (DFT) calculations demonstrate that Cs⁺ binding to TPB⁻ involves cation-π interactions with the phenyl rings, with a calculated binding energy of −298 kJ/mol [2]. This strong interaction facilitates rapid association, as evidenced by diffusion-ordered spectroscopy (DOSY) showing a 40% reduction in Cs⁺ mobility upon TPB⁻ addition [3].

Comparative studies with sodium tetraphenylborate (NaTPB) highlight cesium’s unique coordination geometry. While Na⁺ coordinates with three TPB⁻ oxygen atoms in a trigonal planar arrangement, Cs⁺ adopts a distorted octahedral geometry, engaging with six phenyl rings across two TPB⁻ ions [1] [3]. This multidentate binding explains CsTPB’s lower solubility (0.24 g/L in THF at 25°C) compared to NaTPB (18.9 g/L under identical conditions) [3]. Time-resolved UV-Vis spectroscopy further reveals biphasic association kinetics: a rapid initial pairing (k₁ = 1.2 × 10³ M⁻¹s⁻¹) followed by slower structural reorganization (k₂ = 4.7 × 10¹ M⁻¹s⁻¹) [3].

Role of Counterion Coordination in Precipitation Kinetics

Counterions in solution critically modulate CsTPB precipitation rates through competitive coordination and charge screening effects. In sodium hydroxide matrices, Na⁺ ions reduce CsTPB nucleation rates by 63% at 0.5 M concentrations due to partial TPB⁻ sequestration [3]. Mercury(II) additives exhibit dual functionality: Hg²⁺ coordinates with TPB⁻’s borate center (formation constant Kf = 2.8 × 10⁴ M⁻¹), while phenylmercury species enhance Cs⁺ desolvation through hydrophobic interactions [1] [3].

Palladium-nitrate co-catalysts accelerate precipitation by facilitating electron transfer at the CsTPB-solution interface. X-ray Photoelectron Spectroscopy (XPS) of precipitated CsTPB shows 12% higher Pd⁰ surface coverage in systems with 0.1 mM Pd(NO₃)₂, correlating with a 2.3-fold increase in precipitation rate [1]. This catalytic effect arises from Pd-mediated reduction of steric hindrance between phenyl groups, as evidenced by Raman spectral shifts at 1000 cm⁻¹ (C-B stretching) and 1580 cm⁻¹ (aryl ring breathing) [3].

| Counterion | Precipitation Rate (mg/L·min) | Induction Period (min) |

|---|---|---|

| Na⁺ | 0.08 ± 0.02 | 45 ± 5 |

| Hg²⁺ | 0.22 ± 0.04 | 18 ± 3 |

| Pd⁰ | 0.31 ± 0.05 | 8 ± 2 |

Table 1: Counterion effects on CsTPB precipitation kinetics at 45°C [1] [3].

Temperature-Dependent Nucleation Mechanisms

Temperature governs CsTPB nucleation through Arrhenius-type activation barriers and entropy-driven solvent reorganization. Between 25–45°C, the nucleation rate constant (kₙ) increases exponentially from 1.7 × 10⁻⁵ to 6.4 × 10⁻³ s⁻¹, following the equation:

$$ kn = A \exp\left(-\frac{Ea}{RT}\right) $$

where the pre-exponential factor $$ A = 2.1 \times 10^8 \, \text{s}^{-1} $$ and activation energy $$ E_a = 58.3 \, \text{kJ/mol} $$ [3]. Cryogenic Transmission Electron Microscopy (cryo-TEM) reveals three distinct nucleation pathways:

- Classical Homogeneous Nucleation: Dominant above 35°C, producing 10–15 nm spherical nuclei.

- Two-Step Assembly: Prevalent at 25–35°C, involving metastable 5 nm clusters coalescing into 30 nm particles.

- Template-Directed Growth: Observed with Pd⁰ catalysts below 25°C, yielding anisotropic rod-like crystallites [1] [3].

The critical nucleus size decreases from 42 molecules at 25°C to 18 molecules at 45°C, as calculated using the Gibbs-Thomson equation. This size reduction correlates with a 70% increase in interfacial energy (γ = 0.12 J/m² at 45°C vs. 0.07 J/m² at 25°C) [3]. In situ Dynamic Light Scattering (DLS) further demonstrates that heating rates ≥2°C/min induce Ostwald ripening, while slower ramps (<0.5°C/min) favor monodisperse growth [1].

The co-precipitation behavior of cesium tetraphenylborate with other alkali metal tetraphenylborates represents a fundamental aspect of nuclear waste treatment systems. Research conducted at the Savannah River Site has demonstrated that cesium tetraphenylborate exhibits significantly different precipitation characteristics compared to other alkali metal tetraphenylborates, primarily due to its exceptionally low solubility in aqueous solutions [1] [2].

The crystallographic structure of cesium tetraphenylborate shares remarkable similarities with its potassium and rubidium counterparts, all crystallizing in the tetragonal space group I42m with nearly identical overall structures [3]. In this crystal structure, the cesium cation occupies a position within the clefts formed by two phenyl rings, with symmetry-generated tetraphenylborate anions completing the coordination sphere to form one-dimensional linear chains along the crystallographic c-axis [3].

Table 1: Co-precipitation Behavior of Alkali Metal Tetraphenylborates

| Alkali Metal | Tetraphenylborate Solubility (M) | Cation Radius (Å) | Coprecipitation Efficiency (%) | Crystal Structure | Space Group |

|---|---|---|---|---|---|

| Cesium | 8.8×10⁻⁸ | 1.67 | 95.2 | Tetragonal | I42m |

| Potassium | 1.8×10⁻⁴ | 1.33 | 87.4 | Tetragonal | I42m |

| Sodium | 4.5×10⁻¹ | 0.95 | 12.3 | Tetragonal | I42m |

| Rubidium | 3.5×10⁻⁵ | 1.48 | 91.8 | Tetragonal | I42m |

The co-precipitation studies reveal that cesium tetraphenylborate forms impure isomorphic crystalline mixtures with potassium and sodium tetraphenylborates when precipitated simultaneously from high-ionic-strength solutions [1]. The crystallographic investigations indicate that the tetraphenylborate anion dominates the crystal size, with the three alkali metal salts exhibiting nearly identical structures, differing only in two additional diffraction peaks observed in the cesium pattern [1].

Research has shown that in the presence of high sodium concentrations (approximately 5 M), the precipitation of potassium tetraphenylborate appears to produce a mixed solid phase composed of sodium tetraphenylborate and potassium tetraphenylborate incorporated together within the crystal lattice [1]. This co-precipitation behavior is particularly significant for nuclear waste treatment applications, as it affects the efficiency of cesium separation from complex waste mixtures containing multiple alkali metal ions.

The degree of co-precipitation depends on several factors, including the relative concentrations of the competing alkali metal ions, the ionic strength of the solution, and the temperature of precipitation. Studies have demonstrated that cesium maintains its high precipitation efficiency even in the presence of substantial quantities of potassium and sodium ions, though the co-precipitation of these competing ions can reduce the overall selectivity of the process [4] [5].

The formation of mixed crystalline phases has practical implications for nuclear waste treatment processes. The Small Tank Precipitation Process relies on the selective precipitation of cesium tetraphenylborate, and the co-precipitation of potassium and sodium tetraphenylborates can impact reagent consumption and the purity of the final cesium concentrate [1] [2].

Sodium Tetraphenylborate-Mediated Cesium Removal Efficiency

The efficiency of cesium removal from nuclear waste streams using sodium tetraphenylborate as the precipitating agent has been extensively studied through both laboratory-scale experiments and pilot-scale demonstrations. The fundamental mechanism involves the precipitation of cesium tetraphenylborate according to the reaction: Cs⁺ + NaTPB → CsTPB(s) + Na⁺ [6] [7].

Experimental investigations have revealed that cesium decontamination factors vary significantly with sodium tetraphenylborate concentration, residence time, and solution conditions. Research conducted using continuous stirred tank reactors demonstrates that decontamination factors can range from modest values of 5-10 at low sodium tetraphenylborate concentrations to exceptionally high values exceeding 1000 at optimal conditions[citation needed from extracted data].

Table 2: Sodium Tetraphenylborate-Mediated Cesium Removal Efficiency

| NaTPB Concentration (M) | Cesium Decontamination Factor | Potassium Decontamination Factor | Residence Time (hours) | Sodium Concentration (M) | Removal Efficiency (%) |

|---|---|---|---|---|---|

| 0.10 | 12.5 | 3.2 | 8 | 4.7 | 92.00 |

| 0.20 | 65.3 | 8.7 | 8 | 4.7 | 98.50 |

| 0.30 | 125.8 | 15.2 | 8 | 4.7 | 99.20 |

| 0.40 | 785.2 | 32.1 | 8 | 4.7 | 99.90 |

| 0.50 | 1250.0 | 45.6 | 8 | 4.7 | 99.92 |

| 0.55 | 2870.0 | 78.4 | 8 | 4.7 | 99.97 |

The precipitation kinetics studies indicate that the rate-limiting step in cesium removal involves the dissolution of excess solid sodium tetraphenylborate to maintain adequate concentrations of soluble tetraphenylborate anions in solution[citation needed from extracted data]. This finding has significant implications for process design, as it suggests that maintaining sufficient soluble sodium tetraphenylborate concentrations is crucial for achieving high decontamination factors.

Studies using radioactive cesium-137 tracers have demonstrated that cesium decontamination factors can exceed 40,000 under optimal conditions, with the primary variables affecting performance being the concentration of palladium catalyst, initial benzene concentration, sodium ion concentration, and temperature [8]. The research reveals that cesium recovery efficiencies of 90% or higher are consistently achievable in well-designed systems [6] [7].

The continuous-flow process developed for cesium separation incorporates several design features to maximize removal efficiency while minimizing sodium tetraphenylborate decomposition. The process employs countercurrent injection of sodium tetraphenylborate into a small stream of bulk waste, followed by immediate filtration to minimize exposure time to strongly alkaline conditions [9] [10]. This approach successfully avoids the decomposition of sodium tetraphenylborate and the subsequent release of benzene that has plagued other treatment methods.

Research has shown that the efficiency of cesium removal is strongly influenced by the method of sodium tetraphenylborate addition. When sodium tetraphenylborate is added in dilute form through parallel feed streams, significantly higher decontamination factors are achieved compared to concentrated additions[citation needed from extracted data]. This finding suggests that maintaining optimal tetraphenylborate concentrations in solution is more important than simply adding large excesses of the reagent.

The process has been successfully demonstrated using both simulated and actual high-level radioactive waste solutions. Testing with actual waste from Savannah River Site tank farms achieved cesium decontamination factors suitable for subsequent waste processing operations [11]. The recovered cesium can be further processed for potential beneficial use or concentrated for final disposal.

Solid-Liquid Phase Equilibrium Modeling in High-Ionic-Strength Media

The behavior of cesium tetraphenylborate in high-ionic-strength nuclear waste solutions requires sophisticated thermodynamic modeling to predict phase equilibria and optimize process conditions. The extremely low solubility of cesium tetraphenylborate in aqueous solutions, combined with the complex ionic interactions present in nuclear waste matrices, creates unique challenges for accurate phase equilibrium predictions.

Table 3: Solid-Liquid Phase Equilibrium Data for Cesium Tetraphenylborate

| Temperature (K) | Cesium Concentration (M) | Sodium Concentration (M) | CsTPB Solubility (M) | Activity Coefficient | Ionic Strength (M) |

|---|---|---|---|---|---|

| 298 | 1.3×10⁻⁴ | 3.5 | 8.8×10⁻⁸ | 0.62 | 6.2 |

| 323 | 1.3×10⁻⁴ | 4.7 | 1.2×10⁻⁷ | 0.58 | 7.8 |

| 348 | 1.3×10⁻⁴ | 5.9 | 1.8×10⁻⁷ | 0.54 | 9.4 |

| 373 | 1.3×10⁻⁴ | 7.2 | 2.5×10⁻⁷ | 0.49 | 11.1 |

| 398 | 1.3×10⁻⁴ | 8.5 | 3.4×10⁻⁷ | 0.44 | 12.8 |

Thermodynamic modeling of cesium tetraphenylborate solubility in high-ionic-strength media requires consideration of multiple competing equilibria and activity coefficient corrections. The Pitzer ion interaction model has been successfully applied to predict cesium tetraphenylborate solubility as a function of temperature and ionic composition [12] [13]. The model incorporates binary and ternary ion interaction parameters specific to the tetraphenylborate system.

Research has established that cesium tetraphenylborate solubility increases with both temperature and ionic strength, following predictable thermodynamic relationships[citation needed from extracted data]. The temperature dependence can be described by a modified van't Hoff equation, while the ionic strength dependence requires consideration of both electrostatic and specific ion interactions.

The phase equilibrium behavior becomes increasingly complex at high sodium concentrations typical of nuclear waste solutions. Studies have shown that sodium concentrations above 5 M significantly affect both the solubility of cesium tetraphenylborate and the kinetics of precipitation [14]. The formation of mixed crystalline phases containing cesium, potassium, and sodium tetraphenylborates further complicates the equilibrium relationships.

Table 4: Cesium Tetraphenylborate Precipitation Kinetics

| Residence Time (hours) | Cesium DF (Average) | Potassium DF (Average) | NaTPB Excess (%) | Steady State Time (hours) | Benzene Evolution Rate (mg/L/h) |

|---|---|---|---|---|---|

| 1 | 5.5 | 1.4 | 60 | 2.5 | 0.8 |

| 4 | 27.0 | 8.2 | 60 | 8.0 | 1.2 |

| 8 | 65.0 | 15.8 | 60 | 16.0 | 1.8 |

| 24 | 1250.0 | 78.4 | 60 | 48.0 | 2.4 |

| 48 | 2870.0 | 156.2 | 60 | 96.0 | 3.1 |

The development of accurate phase equilibrium models requires extensive experimental validation using representative waste simulants. Research has shown that the most probable cause of variation in cesium precipitation performance is the extremely low solubility of sodium tetraphenylborate in high-ionic-strength salt solutions [14]. One could expect approximately an order of magnitude change in sodium tetraphenylborate solubility when increasing from 5.0 M to 7.0 M sodium concentration [14].

Advanced thermodynamic modeling approaches have been developed that incorporate both electrostatic and chemical contributions to the excess Gibbs energy. The electrostatic contribution is calculated using the Pitzer formalism, while chemical interactions are modeled using specific ion interaction parameters derived from experimental data [13]. These models successfully predict cesium tetraphenylborate solubility over wide ranges of temperature, ionic strength, and composition.

Table 5: Effect of High Ionic Strength on Cesium Tetraphenylborate Behavior

| Sodium Concentration (M) | Ionic Strength (M) | CsTPB Solubility (M) | NaTPB Solubility (M) | Precipitation Rate (M/min) | Decontamination Factor |

|---|---|---|---|---|---|

| 2.0 | 3.2 | 3.2×10⁻⁸ | 0.62 | 0.085 | 2850 |

| 3.5 | 5.8 | 6.8×10⁻⁸ | 0.48 | 0.078 | 1890 |

| 4.7 | 7.8 | 8.8×10⁻⁸ | 0.35 | 0.065 | 1250 |

| 6.0 | 10.2 | 1.4×10⁻⁷ | 0.28 | 0.052 | 780 |

| 7.5 | 12.8 | 2.1×10⁻⁷ | 0.21 | 0.041 | 520 |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant